2,5-Diphenylfuran-3,4-dicarboxylic acid
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Overview
Description
2,5-Diphenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of 2,5-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the 2- and 5-positions. The chemical formula of this compound is C18H12O5, and it has a molecular weight of 308.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in cyclohexane in the presence of potassium hydroxide (KOH) and requires refluxing for 6 to 8 hours. The yields of this reaction range from 73.4% to 98.6% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Diphenylfuran-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Diphenylfuran-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-beta-lactamase enzymes, which are involved in antibiotic resistance. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing their activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A bio-based platform chemical used in the synthesis of polyesters.
3,4-Dihydroxyfuran-2,5-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness
2,5-Diphenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-beta-lactamase enzymes sets it apart from other similar compounds .
Properties
CAS No. |
19799-49-6 |
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Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2,5-diphenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
QPKYPOMZPFDBEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
19799-49-6 | |
Synonyms |
2,5-diphenylfuran-3,4-dicarboxylic acid |
Origin of Product |
United States |
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